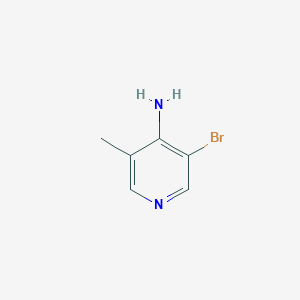

3-Bromo-5-methylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAFGBUKLIFASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540243 | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97944-43-9 | |

| Record name | 3-Bromo-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine

Abstract: 3-Bromo-5-methylpyridin-4-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a privileged structure in medicinal chemistry, and the strategic placement of amino, bromo, and methyl groups provides three distinct points for chemical modification.[1] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable building block, intended for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its effective use in synthesis. The compound is typically an off-white to white solid.[2] Key physicochemical data are summarized in the table below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97944-43-9 | [2][3] |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2][4] |

| Melting Point | 115.0 °C | [2] |

| Boiling Point | 290 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| XLogP3 | 1.2 | [2][4] |

| Appearance | White to off-white solid | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a suitable pyridine precursor. A common and effective laboratory-scale method starts from 4-amino-3-picoline (3-methylpyridin-4-amine).

Expert Insight: The choice of brominating agent and reaction conditions is critical to control regioselectivity. The amino group at the 4-position is strongly activating, directing electrophilic substitution to the ortho positions (C3 and C5). Given the presence of the methyl group at C3, bromination is directed to the C5 position. However, to achieve selective mono-bromination at the C3 position as desired, a different strategy is often required, such as a Sandmeyer-type reaction from an amino precursor or direct bromination under carefully controlled conditions.

A documented synthesis involves treating 4-amino-3-picoline with hydrobromic acid and hydrogen peroxide.[2] This method provides a direct route to the desired product.

Detailed Protocol: Synthesis via Oxidative Bromination[3]

This protocol is adapted from a reported procedure for a related synthesis.

-

Reaction Setup: To a solution of 4-amino-3-picoline (10 g, 0.092 mol) in HBr (50 mL), heat the mixture to 70°C.

-

Bromination: Add 15% hydrogen peroxide (16 mL) dropwise over a 1-hour period. The H₂O₂ oxidizes HBr to generate electrophilic bromine in situ.

-

Reaction Monitoring: Stir the reaction mixture for an additional hour at 70°C. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Pour the reaction mixture into ice (100 g). Carefully adjust the pH of the solution to ~9 with 50% NaOH.

-

Isolation: The product will precipitate as a white solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.[2]

-

Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its three distinct reactive sites: the C4-amino group, the C3-bromo substituent, and the pyridine ring itself. This trifecta of functionality allows for sequential and diverse chemical modifications.

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.[6][7]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromide with an aryl or vinyl boronic acid/ester. It is a robust method for synthesizing biaryl compounds, which are common motifs in kinase inhibitors.[6][2][8] A typical catalyst system is Pd(PPh₃)₄ with an aqueous base like Na₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane.[2][7]

-

Buchwald-Hartwig Amination: This transformation forms C-N bonds by coupling the bromide with primary or secondary amines. It is a powerful tool for constructing substituted anilines and related N-aryl structures, expanding the chemical space around the pyridine core.[6]

Reactions of the Amino Group

The nucleophilic amino group at the C4 position can be readily functionalized:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This is often used to modulate physicochemical properties or to introduce new pharmacophoric elements. Protecting the amine via acylation can also be a strategic step before performing subsequent cross-coupling reactions.[7]

-

Alkylation: The amino group can undergo alkylation, although selectivity can be a challenge.

Applications in Drug Discovery

The 4-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[1] The strategic functionalization of this compound allows for the synthesis of potent and selective inhibitors for various kinases implicated in diseases like cancer and inflammatory disorders.[1][9]

For example, derivatives of structurally similar aminobromopyridines are used to synthesize inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][9] The Suzuki coupling reaction is frequently employed to introduce substituted aryl groups that occupy the ATP-binding pocket, leading to potent inhibition.[1][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: This compound is classified as causing severe skin burns and eye damage.[2] It may also be harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

References

-

PubChem. (n.d.). 3,5-Dibromo-4-methylpyridin-2-amine. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.

-

Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 97944-43-9|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-5-methylpyridin-4-amine CAS number 97944-43-9

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine (CAS: 97944-43-9): Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97944-43-9), a pivotal heterocyclic building block in modern synthetic chemistry. With its distinct arrangement of an amino group, a bromine atom, and a methyl group on a pyridine core, this compound offers a unique combination of reactive sites, making it an invaluable intermediate for the development of novel pharmaceuticals and agrochemicals. This document delves into its physicochemical properties, provides detailed and validated synthetic protocols, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its application as a privileged scaffold in drug discovery, particularly for kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Core Compound Profile: Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a substituted pyridine, a class of compounds renowned for its prevalence in biologically active molecules.[1][2] The strategic placement of its functional groups dictates its reactivity and utility.[3]

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 97944-43-9 | [4][5] |

| Molecular Formula | C₆H₇BrN₂ | [3][4] |

| Molecular Weight | 187.04 g/mol | [4][5] |

| Synonyms | 4-Amino-3-bromo-5-methylpyridine, 4-Amino-5-bromo-3-methylpyridine | [3][4] |

| Melting Point | 115.0 °C | [4] |

| Boiling Point | 290 °C at 760 mmHg | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Polar Surface Area (PSA) | 38.9 Ų | [4] |

| LogP (XLogP3) | 1.2 | [4] |

| InChI Key | GUAFGBUKLIFASX-UHFFFAOYSA-N | [3] |

| SMILES | NC1=C(Br)C=NC=C1C | [3] |

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is critical. The Globally Harmonized System (GHS) classifications from different suppliers show some variation, highlighting the importance of consulting the specific Safety Data Sheet (SDS) provided with the purchased material.

| Hazard Class | GHS Classification & Precautionary Statements | Reference |

| Corrosion/Irritation | Danger: H314 - Causes severe skin burns and eye damage. | [4] |

| Warning: H315 - Causes skin irritation; H320 - Causes eye irritation. | [5] | |

| Acute Toxicity | Warning: H302 - Harmful if swallowed. | [5] |

| Target Organ Toxicity | Warning: H335 - May cause respiratory irritation. | [5] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear impervious clothing, protective gloves, and safety goggles with side-shields or a face shield.[5]

-

Hygiene: Avoid inhalation of dust, fumes, or spray.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of electrophilic aromatic substitution on an activated pyridine ring. The choice of reagents and reaction conditions is dictated by the electronic nature of the starting material.

Synthetic Pathway Overview

The most direct reported synthesis starts from the commercially available 4-amino-3-picoline (3-methylpyridin-4-amine).[4] The electron-donating amino group strongly activates the pyridine ring towards electrophilic attack, preferentially at the positions ortho to it (C3 and C5). Since the C5 position is already substituted with a methyl group, the bromination occurs regioselectively at the C3 position.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling with a Boronic Ester

This protocol details a representative Suzuki coupling reaction, demonstrating the compound's utility. [4] Materials:

-

This compound (1.0 eq)

-

Isopropenylboronic acid pinacol ester (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Inert atmosphere reaction setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a sealed tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.00 g, 5.34 mmol), isopropenylboronic acid pinacol ester (1.35 g, 8.01 mmol), and Pd(PPh₃)₄ (617 mg, 0.53 mmol).

-

Solvent Addition: Add 1,4-dioxane (10 mL) and saturated aqueous NaHCO₃ solution (10 mL). The biphasic system and the base are crucial for the transmetalation step in the catalytic cycle.

-

Reaction Execution: Seal the tube and stir the mixture under reflux (or heat to ~100-130°C) for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and DCM until clear phase separation is achieved. c. Separate the layers and extract the aqueous phase with additional DCM. d. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired 3-isopropenyl-5-methylpyridin-4-amine.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. [2][6]this compound serves as a key starting material for compounds targeting a range of biological pathways.

Kinase Inhibitors

The aminopyridine motif is a well-established "hinge-binding" scaffold for kinase inhibitors, where the amino group and the pyridine nitrogen form key hydrogen bonds with the kinase enzyme's ATP-binding pocket. [2]This compound is a valuable precursor for inhibitors of p38 MAP kinase, a critical enzyme in the signaling cascade that regulates inflammatory responses. [2]Dysregulation of this pathway is implicated in diseases like rheumatoid arthritis and cancer. [2][7]

Caption: Role in the drug discovery pipeline.

Agrochemicals

Beyond pharmaceuticals, the substituted pyridine core is a common feature in effective pesticides and herbicides. [3][8]The ability to readily functionalize the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR) to develop new agrochemical agents.

Analytical Characterization

The identity, purity, and structure of this compound and its derivatives are confirmed using standard analytical chemistry techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons and carbons, as well as the methyl and amine groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [9]* Chromatography (HPLC, LC-MS): Used to determine the purity of the compound.

-

Spectroscopic Data Availability: Analytical data such as NMR and LC-MS are typically available from commercial suppliers upon request. [10]

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined reactivity, particularly in robust cross-coupling reactions, provides researchers with a reliable platform for constructing diverse and complex molecules. Its role as a foundational building block for kinase inhibitors underscores its importance in the ongoing development of targeted therapeutics. This guide has outlined its core properties, provided validated synthetic and derivatization protocols, and highlighted its strategic value, offering a practical resource for scientists aiming to incorporate this powerful scaffold into their research programs.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. CAS 97944-43-9: 3-Bromo-5-methyl-4-pyridinamine [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. 97944-43-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Substituted Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. Within this important class of heterocyles, 3-Bromo-5-methylpyridin-4-amine emerges as a particularly valuable and versatile building block. This technical guide offers an in-depth exploration of its molecular structure, synthesis, reactivity, and applications, providing the detailed insights necessary for its effective utilization in drug discovery and development programs.

The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring endows this molecule with a trifecta of chemical functionalities. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The amino group, a key pharmacophoric feature, can participate in crucial hydrogen bonding interactions with biological targets or serve as a point for further derivatization. Finally, the methyl group provides a subtle yet significant modulator of the molecule's steric and electronic properties, influencing its reactivity and the biological activity of its derivatives. This unique combination of features makes this compound a highly sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.

Molecular Structure and Characterization

The precise characterization of this compound is fundamental to its application in synthesis. A thorough understanding of its spectroscopic signature ensures its unambiguous identification and provides insights into its electronic and structural properties.

| Property | Value |

| CAS Number | 97944-43-9[1] |

| Molecular Formula | C₆H₇BrN₂[1] |

| Molecular Weight | 187.04 g/mol [1] |

| Melting Point | 115.0 °C[1] |

| Boiling Point | 290°C at 760 mmHg[1] |

| Density | 1.6±0.1 g/cm³[1] |

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

} Caption: 2D Structure of this compound.

Spectroscopic Signature

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino groups. The two aromatic protons on the pyridine ring will appear as singlets due to the substitution pattern. The methyl protons will also appear as a singlet, typically in the range of 2.2-2.5 ppm. The amino protons will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine atom (C3) will be shifted downfield, while the carbons adjacent to the nitrogen and amino groups will also show characteristic shifts. The methyl carbon will appear at the most upfield region of the spectrum, typically around 15-25 ppm.

FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key vibrational bands to expect include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-Br stretching: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom and potentially the methyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis from 4-Amino-3-picoline

A common and efficient method for the synthesis of this compound starts from the commercially available 4-amino-3-picoline (also known as 3-methylpyridin-4-amine).

dot graph Synthesis_from_4_Amino_3_picoline { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-amino-3-picoline (1.0 eq) in hydrobromic acid (HBr), heat the mixture to approximately 70°C.

-

Bromination: Add a 15% solution of hydrogen peroxide (H₂O₂) dropwise over a period of one hour. The in situ generation of bromine from the oxidation of HBr by H₂O₂ provides the electrophile for the bromination reaction.

-

Work-up: After the addition is complete, continue stirring for an additional hour. Pour the reaction mixture over ice to quench the reaction.

-

Purification: Adjust the pH of the solution to approximately 9 with a 50% sodium hydroxide (NaOH) solution. The resulting white precipitate is collected by filtration to afford this compound. A reported yield for this reaction is 78%.[1]

Mechanism of Electrophilic Bromination: The bromination of the 4-aminopyridine ring is an example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile (Br⁺) to the ortho and para positions. In the case of 4-amino-3-picoline, the positions ortho to the amino group are C3 and C5. The methyl group at the 3-position provides some steric hindrance, favoring substitution at the C5 position. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3][4]

Alternative Synthetic Route: From a Nitropyridine Precursor

An alternative approach involves the reduction of a nitropyridine precursor, followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Nitration: 3-methylpyridine can be nitrated to form 3-methyl-4-nitropyridine.

-

Reduction: The nitro group is then reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl), to yield 4-amino-3-picoline.

-

Bromination: The resulting 4-amino-3-picoline can then be brominated as described in the previous section.

Key Applications in Drug Discovery

The synthetic utility of this compound is most prominently demonstrated in its use as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This is a robust and widely used method for synthesizing biaryl and heteroaryl compounds.[5][6][7][8][9]

dot graph Suzuki_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing substituted anilines and other N-aryl compounds.[6][10][11][12][13][14]

dot graph Buchwald_Hartwig_Amination { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Buchwald-Hartwig amination of this compound.

Structure-Activity Relationship (SAR) in Kinase Inhibitors

The derivatives of this compound have been extensively explored as kinase inhibitors. The aminopyridine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket. The substituent introduced at the 3-position via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The methyl group at the 5-position can also play a role in the SAR. It can provide favorable van der Waals interactions with the protein or influence the conformation of the molecule, which in turn affects its binding affinity. By systematically varying the groups introduced at the 3-position and exploring modifications of the amino and methyl groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to develop potent and selective kinase inhibitors.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. These calculations can provide valuable insights into its molecular orbitals, electrostatic potential, and vibrational frequencies.

Methodology: DFT calculations are typically performed using a software package like Gaussian, employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15]

Key Insights from DFT:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Causes severe skin burns and eye damage.[1]

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Environmental Fate: Brominated aromatic compounds can be persistent in the environment. While specific data for this compound is limited, it is important to prevent its release into the environment.[16][17]

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a reactive bromine atom, a pharmacophorically important amino group, and a modulating methyl group on a privileged pyridine scaffold makes it an invaluable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitor research.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed December 30, 2025. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed December 30, 2025. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed December 30, 2025. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed December 30, 2025. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.com. Accessed December 30, 2025. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed December 30, 2025. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed December 30, 2025. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. Accessed December 30, 2025. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. Accessed December 30, 2025. [Link]

-

A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. PubMed. Published online December 3, 2019. Accessed December 30, 2025. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Published November 9, 2017. Accessed December 30, 2025. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Published online December 3, 2021. Accessed December 30, 2025. [Link]

-

A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ResearchGate. Accessed December 30, 2025. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. Accessed December 30, 2025. [Link]

-

Electrophilic aromatic substitution. In: Wikipedia. ; 2023. Accessed December 30, 2025. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Accessed December 30, 2025. [Link]

-

Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review. Accessed December 30, 2025. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Accessed December 30, 2025. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Published January 29, 2023. Accessed December 30, 2025. [Link]

-

The General Mechanism for Electrophilic Aromatic Substitution Reactions. Lumen Learning. Accessed December 30, 2025. [Link]

-

1H, 13C, and 31P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. Accessed December 30, 2025. [Link]

-

Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. Published February 17, 2023. Accessed December 30, 2025. [Link]

-

Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the... ResearchGate. Accessed December 30, 2025. [Link]

-

13 C NMR Chemical Shifts. Oregon State University. Accessed December 30, 2025. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Published online January 27, 2017. Accessed December 30, 2025. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Accessed December 30, 2025. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Published January 29, 2023. Accessed December 30, 2025. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Published online December 3, 2021. Accessed December 30, 2025. [Link]

-

3-bromo-5-(trifluoromethyl)pyridin-4-amine. PubChem. Accessed December 30, 2025. [Link]

-

Brominated flame retardants in the environment. ResearchGate. Accessed December 30, 2025. [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Published October 16, 2025. Accessed December 30, 2025. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Published February 14, 2020. Accessed December 30, 2025. [Link]

-

The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. ResearchGate. Accessed December 30, 2025. [Link]

-

Toxic effects of brominated flame retardants in man and in wildlife. PubMed. Accessed December 30, 2025. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylpyridin-4-amine

Foreword: The Strategic Importance of Substituted Pyridines

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of therapeutic agents. The strategic functionalization of the pyridine ring is therefore a critical endeavor, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of substituted pyridines, 3-Bromo-5-methylpyridin-4-amine stands out as a particularly valuable intermediate. Its trifunctional nature—an activating amino group, a directing methyl group, and a synthetically versatile bromine atom—provides a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient pathway for its synthesis, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Synthesis Pathway: Direct Oxidative Bromination

The most direct and efficient reported synthesis of this compound involves the selective bromination of 3-methylpyridin-4-amine (also known as 4-amino-3-picoline). This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

The overall transformation is an electrophilic aromatic substitution, where a bromine atom is introduced onto the pyridine ring. The position of bromination is selectively directed to the 3-position due to the electronic effects of the existing amino and methyl substituents.

Caption: Oxidative Bromination of 3-Methylpyridin-4-amine.

Mechanistic Insights: The Chemistry of Selective Bromination

The efficacy of this synthesis hinges on the controlled generation of an electrophilic bromine species and the inherent directing effects of the substituents on the pyridine ring.

-

Activation of the Pyridine Ring: The amino group at the 4-position is a powerful activating group. Through resonance, it donates electron density to the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. The methyl group at the 5-position also provides a slight activating effect through induction.

-

Generation of the Brominating Agent: In this protocol, hydrobromic acid (HBr) serves as the source of bromide ions. Hydrogen peroxide (H₂O₂) acts as an in-situ oxidizing agent, converting bromide (Br⁻) to an electrophilic bromine species, likely Br₂ or a protonated equivalent, which then attacks the electron-rich pyridine ring.

-

Regioselectivity: The directing influence of the substituents is crucial for the high selectivity of this reaction. The powerful ortho-, para-directing amino group strongly activates the 3- and 5-positions. The methyl group provides weaker activation. The bromination occurs at the 3-position, which is ortho to the activating amino group.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis and is designed to be a self-validating system for producing high-purity this compound.[1]

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Methylpyridin-4-amine | 108.14 | 10.0 g | 92.5 | Starting material |

| Hydrobromic Acid (HBr) | 80.91 | 50 mL | - | 48% aqueous solution is standard |

| Hydrogen Peroxide (H₂O₂) | 34.01 | 16 mL | - | 15% aqueous solution |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | 50% aqueous solution for pH adjustment |

| Deionized Water | 18.02 | As needed | - | For workup |

| Ice | - | ~100 g | - | For cooling |

3.2. Equipment

-

Three-neck round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Beakers

-

Büchner funnel and filter flask

-

pH meter or pH paper

3.3. Step-by-Step Procedure

-

Reaction Setup: To a three-neck round-bottom flask, add 3-methylpyridin-4-amine (10.0 g, 92.5 mmol) and hydrobromic acid (50 mL).[1]

-

Heating: Heat the resulting solution to 70°C with vigorous stirring.[1]

-

Addition of Oxidant: Slowly add 15% hydrogen peroxide (16 mL) dropwise to the heated solution over a period of one hour using a dropping funnel. Maintain the temperature at 70°C.[1]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70°C for an additional hour.[1]

-

Quenching and Initial Precipitation: Carefully pour the warm reaction mixture into a beaker containing 100 g of ice. This will rapidly cool the solution.[1]

-

First pH Adjustment: Adjust the pH of the solution to approximately 5 by slowly adding a 50% aqueous solution of sodium hydroxide. A red precipitate may form; this should be removed by filtration.[1]

-

Product Precipitation: Raise the pH of the filtrate to approximately 9 using the 50% NaOH solution. A white precipitate, the desired product, will form.[1]

-

Isolation and Drying: Collect the white precipitate by filtration using a Büchner funnel. Wash the solid with cold deionized water and dry it under a vacuum to afford pure this compound. A reported yield for this procedure is 13.5 g (78%).[1]

Product Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

| Parameter | Value | Source |

| Chemical Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | White solid / Crystalline solid | [1][2] |

| Melting Point | 115.0 °C | [1] |

| Reported Yield | 78% | [1] |

| CAS Number | 97944-43-9 | [1][3][4] |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that adherence to safety protocols is non-negotiable.

-

Hydrobromic Acid (HBr): Is highly corrosive and can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Hydrogen Peroxide (H₂O₂): Is a strong oxidizing agent. Avoid contact with combustible materials. Concentrated solutions can cause skin burns.

-

Sodium Hydroxide (NaOH): Is a corrosive base. The 50% solution is particularly hazardous and can cause severe burns. Handle with extreme care. The neutralization process is exothermic and should be performed slowly with cooling.

Conclusion

The direct oxidative bromination of 3-methylpyridin-4-amine represents a highly efficient and reliable pathway for the synthesis of this compound. The procedure is straightforward, utilizes readily available reagents, and provides the target compound in good yield. The resulting product is a versatile intermediate, poised for further elaboration in drug discovery and agrochemical research programs. The detailed protocol and mechanistic understanding provided in this guide are intended to empower researchers to confidently and safely produce this valuable chemical building block.

References

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka. Retrieved from [Link]

-

HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Vol. 83, No. 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

Sources

Spectroscopic Data for 3-Bromo-5-methylpyridin-4-amine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 3-Bromo-5-methylpyridin-4-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmacologically active molecules. The strategic placement of bromo, methyl, and amino functional groups offers multiple avenues for synthetic elaboration, making it a valuable intermediate. Understanding the exact arrangement of these groups is paramount, and for this, a multi-faceted spectroscopic approach is indispensable.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the first step in interpreting its spectroscopic signature.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~ 8.0 - 8.2 | Singlet | - |

| H6 | ~ 7.8 - 8.0 | Singlet | - |

| NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - |

| CH₃ | ~ 2.2 - 2.4 | Singlet | - |

Interpretation and Rationale

The pyridine ring protons, H2 and H6, are in ortho and para positions relative to the nitrogen atom, respectively, which deshields them, leading to downfield chemical shifts. The amino group at C4 is a strong electron-donating group, which would typically shield the ortho and para protons. However, the bromine at C3 and the overall aromaticity of the ring result in the predicted downfield shifts. The two aromatic protons, H2 and H6, are not adjacent and therefore are expected to appear as singlets. The protons of the amino group are exchangeable and often appear as a broad singlet. The methyl group protons are attached to an aromatic ring and are expected to resonate in the typical benzylic proton region.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 145 - 150 |

| C3 | ~ 110 - 115 |

| C4 | ~ 150 - 155 |

| C5 | ~ 125 - 130 |

| C6 | ~ 140 - 145 |

| CH₃ | ~ 15 - 20 |

Interpretation and Rationale

The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon atoms C2, C4, and C6, which are directly influenced by the electronegative nitrogen and the amino group, are expected to be downfield. The carbon atom attached to the bromine (C3) will be significantly shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to an unsubstituted carbon. The methyl carbon will appear at a characteristic high-field (upfield) region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, we would expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data

| Ion | m/z (relative intensity) |

| [M]⁺ | 186 (100%) |

| [M+2]⁺ | 188 (98%) |

Interpretation and Rationale

The molecular weight of this compound is approximately 187.04 g/mol . In mass spectrometry, we observe the mass-to-charge ratio (m/z) of the ionized molecule. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of almost equal intensity separated by 2 m/z units. PubChem predicts a monoisotopic mass of 185.97926 Da for C₆H₇⁷⁹BrN₂.[1]

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Caption: Workflow for acquiring an ESI-Mass Spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3200 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N, C=C stretch (aromatic ring) | 1600 - 1450 | Strong |

| N-H bend (amine) | 1650 - 1580 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| C-Br stretch | 600 - 500 | Strong |

Interpretation and Rationale

The IR spectrum will be characterized by the vibrational modes of the various functional groups. The N-H stretching of the primary amine will appear as a broad band in the high-frequency region. The aromatic and aliphatic C-H stretches will be present just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds in the pyridine ring will give rise to strong absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching and N-H bending vibrations will also be present. A key feature will be the C-Br stretch, which is expected at a lower wavenumber. The observed IR spectrum of the related compound 2-amino-5-bromo-4-methylpyridine shows characteristic peaks that support these predictions.[2]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. These predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers and drug development professionals to confirm the identity and purity of this important synthetic intermediate. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as an expert roadmap for that validation process.

References

-

ResearchGate. Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. [Link]

-

PubChemLite. This compound (C6H7BrN2). [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methylpyridin-4-amine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-methylpyridin-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and a thorough interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic theory and validated experimental practices.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and understanding the precise arrangement of its substituents is critical for elucidating structure-activity relationships (SAR). ¹H NMR spectroscopy is an unparalleled tool for confirming the substitution pattern of such aromatic heterocycles. The electronic environment of each proton on the pyridine ring is exquisitely sensitive to the nature and position of the substituents, resulting in a unique spectral fingerprint. This guide will deconstruct the expected ¹H NMR spectrum of this molecule, providing a predictive framework that can be applied to related structures.

The core of this analysis lies in understanding the interplay of the substituents: the electron-donating amine (-NH₂) group, the electron-withdrawing bromo (-Br) group, and the weakly electron-donating methyl (-CH₃) group. Their combined effects on the chemical shifts and coupling constants of the remaining ring protons will be systematically evaluated.

Theoretical Prediction of the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the pyridine ring. The pyridine ring itself has characteristic chemical shifts for its α, β, and γ protons.[1][2][3] The introduction of the bromo, methyl, and amine groups will perturb these chemical shifts in a predictable manner.

Substituent Effects on the Pyridine Ring:

-

Amine Group (-NH₂): As a strong electron-donating group, the amine at the 4-position will significantly shield the ortho (positions 3 and 5) and para (position 2 and 6, relative to the nitrogen) protons, causing an upfield shift (to lower ppm values).

-

Bromo Group (-Br): The bromo group at the 3-position is electron-withdrawing and will deshield the adjacent protons, leading to a downfield shift (to higher ppm values).

-

Methyl Group (-CH₃): The methyl group at the 5-position is weakly electron-donating and will cause a slight shielding effect on the nearby protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Based on these principles, we can predict the signals for the two aromatic protons and the methyl and amine protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.0 - 8.5 | Singlet | N/A | This proton is ortho to the ring nitrogen and is expected to be the most downfield. It has no adjacent protons to couple with. |

| H-6 | ~7.8 - 8.2 | Singlet | N/A | This proton is also ortho to the ring nitrogen. It has no adjacent protons to couple with. The precise chemical shift relative to H-2 will depend on the balance of the substituent effects. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | N/A | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. |

| -CH₃ | ~2.2 - 2.5 | Singlet | N/A | The methyl protons will appear as a singlet as there are no adjacent protons to couple with. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Massing the Sample: Accurately weigh 5-25 mg of this compound.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6][7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To ensure magnetic field homogeneity, avoid any solid particles in the solution.[10]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[4]

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Purpose |

| Pulse Program | zg30 or zg | Standard 1D proton experiment.[11] |

| Number of Scans (NS) | 8 - 16 | Signal averaging to improve signal-to-noise ratio.[12][13] |

| Acquisition Time (AQ) | 3 - 4 seconds | Duration of data collection for each scan.[12][13][14] |

| Relaxation Delay (D1) | 1 - 2 seconds | Time between scans to allow for nuclear relaxation. |

| Spectral Width (SW) | 12 - 16 ppm | The range of chemical shifts to be observed. |

| Pulse Width (P1) | 30° - 45° | The flip angle of the radiofrequency pulse.[12][15] |

Visualization of Molecular Structure and Predicted Spectrum

To aid in the interpretation, the molecular structure and a conceptual workflow for spectral prediction are presented below.

Caption: Molecular structure of this compound.

Caption: Workflow for predicting the ¹H NMR spectrum.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, with four distinct signals:

-

Two singlets in the aromatic region (downfield): These correspond to the two protons on the pyridine ring (H-2 and H-6). Their distinct chemical shifts will be a direct consequence of the combined electronic effects of the substituents. The absence of splitting (singlets) is a key indicator of their positions, as they lack adjacent proton neighbors.

-

One broad singlet in the mid-field region: This signal is attributed to the amine (-NH₂) protons. Its broadness and variable chemical shift are characteristic features.

-

One singlet in the upfield region: This signal arises from the three equivalent protons of the methyl (-CH₃) group. Its integration value of 3H and singlet multiplicity will make it easily identifiable.

Conclusion

This technical guide provides a robust framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining a theoretical prediction based on fundamental principles of substituent effects with a detailed, practical experimental protocol, researchers can confidently identify and characterize this molecule. The predicted spectrum, characterized by two aromatic singlets, a broad amine signal, and a methyl singlet, serves as a clear analytical benchmark for professionals in chemical synthesis and drug development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

-

Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 111-140). Royal Society of Chemistry.

-

University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

-

University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. NMR Facility, Chemistry Department. [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

- Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2174-2178.

-

University of California, Santa Cruz. (n.d.). The Acquisition Parameters. [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

- Lavallee, D. K., Baughman, M. D., & Phillips, M. P. (1977). Comparisons of 1H and 13C NMR Chemical Shifts for Low Spin d6 Complexes of Pyridine and Substituted Pyridines as Probes of π-Back-Bonding. Journal of the American Chemical Society, 99(3), 718-725.

- England, J., & Que, L. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 50(19), 9830–9837.

- Al-Rawi, J. M. A., & Elvidge, J. A. (1976). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of the Chemical Society, Perkin Transactions 2, (4), 449-453.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, K. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624.

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]

- Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(10), 3491-3495.

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1(1), 1-10.

- Quader, S., Boyd, S. E., Jenkins, I. D., & Houston, T. A. (2007). Mitsunobu dehydration of N-Boc neomycin B. Tetrahedron Letters, 48(40), 7123-7126.

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, K. (2005). 1H chemical shifts in NMR, part 18.

- Hans Reich. (2015). 5.2 Chemical Shift. MRI Questions.

-

University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. organomation.com [organomation.com]

- 10. How To [chem.rochester.edu]

- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 15. sites.bu.edu [sites.bu.edu]

Unlocking Molecular Architecture: An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-5-methylpyridin-4-amine

This guide provides a comprehensive technical exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-methylpyridin-4-amine, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. By delving into the theoretical underpinnings and practical considerations of 13C NMR spectroscopy, this document serves as a robust resource for elucidating the molecular structure of this and similar heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates the compound's physical, chemical, and biological properties. This compound, a heterocyclic amine, presents a unique substitution pattern on the pyridine ring, making its structural confirmation a critical step in any research and development pipeline. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides a detailed carbon framework of a molecule, offering unambiguous insights into its atomic connectivity.

Foundational Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is predicated on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of ½. Although the natural abundance of ¹³C is low (approximately 1.1%), modern Fourier Transform NMR spectrometers can readily acquire high-quality spectra.[1] The key parameter in a 13C NMR spectrum is the chemical shift (δ) , which is the resonance frequency of a carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).[2] This shift is highly sensitive to the local electronic environment of each carbon atom.

Several factors influence the chemical shift of a carbon atom:

-

Hybridization: sp² hybridized carbons (like those in aromatic rings and carbonyls) resonate at a lower field (higher ppm values) than sp³ hybridized carbons.[2]

-

Electronegativity: The presence of electronegative atoms (e.g., nitrogen, oxygen, halogens) deshields adjacent carbon atoms, causing their signals to shift downfield.[2][3]

-

Inductive and Resonance Effects: Substituents on an aromatic ring can donate or withdraw electron density through inductive and resonance effects, leading to characteristic upfield or downfield shifts of the ring carbons.[4][5]

-

Heavy Atom Effect: While electronegativity is a primary driver of chemical shifts, heavier halogens like bromine can introduce a "heavy atom effect," which can lead to a counterintuitive upfield shift (shielding) of the directly attached carbon due to increased diamagnetic shielding from the halogen's electrons.[6]

Experimental Protocol for 13C NMR Analysis

A reliable 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation

-

Solvent Selection: A deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing properties and its single carbon signal at approximately 77 ppm, which can also serve as a secondary internal reference.[7]

-

Concentration: A concentration of 10-50 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[1]

-

Standard: Tetramethylsilane (TMS) is added in a small amount as the primary internal standard, with its signal defined as 0.0 ppm.[2]

Instrumental Parameters

The following is a representative set of parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer:

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling. |

| Number of Scans (NS) | 1024 (or more) | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Relaxation Delay (D1) | 2 seconds | A sufficient delay to allow for the relaxation of carbon nuclei, ensuring quantitative accuracy is not the primary goal. |

| Acquisition Time (AQ) | ~1-2 seconds | Determines the resolution of the spectrum. |

| Spectral Width (SW) | ~250 ppm | A wide spectral window to encompass all expected carbon signals, from aliphatic to aromatic and potentially carbonyl regions. |

| Decoupling | Broadband | To simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2][3] |

Spectral Interpretation and Prediction for this compound

Due to the absence of a publicly available experimental spectrum for this compound, a prediction of the 13C NMR chemical shifts is presented based on established substituent effects on the pyridine ring.

The parent pyridine molecule exhibits the following approximate chemical shifts in CDCl₃: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[8][9] The substituents (Bromo, Methyl, and Amino) will perturb these values.

-

Amino Group (-NH₂): A strong electron-donating group that will cause a significant upfield shift (shielding) of the carbon it is attached to (C4) and the ortho carbons (C3 and C5).

-

Methyl Group (-CH₃): An electron-donating group that will cause a moderate upfield shift on the attached carbon (C5) and influence the other ring carbons.

-

Bromo Group (-Br): An electronegative atom that exerts a deshielding inductive effect. However, the "heavy atom effect" can cause a shielding effect on the directly attached carbon (C3).[6]

Predicted 13C NMR Chemical Shifts

Based on these principles and data from similar substituted pyridines, the following are the predicted chemical shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~145-150 | Influenced by the adjacent nitrogen and the bromo substituent. |

| C3 | ~110-115 | Directly attached to the bromine, experiencing the "heavy atom effect" and shielding from the ortho amino group. |

| C4 | ~140-145 | Directly attached to the electron-donating amino group, but also influenced by the adjacent bromine and methyl groups. |

| C5 | ~120-125 | Directly attached to the methyl group and shielded by the ortho amino group. |

| C6 | ~140-145 | Influenced by the adjacent nitrogen and the meta methyl and amino groups. |

| -CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Visualizing the Molecular Structure and Assignments

To aid in the conceptualization of the predicted 13C NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion: A Powerful Tool for Structural Verification

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By understanding the fundamental principles of chemical shifts and substituent effects, and by employing a robust experimental protocol, researchers can confidently determine the carbon framework of their compounds. The predicted spectrum in this guide provides a valuable reference for scientists working with this molecule, enabling them to verify its structure and proceed with their research and development endeavors with a high degree of confidence. Further two-dimensional NMR experiments, such as HSQC and HMBC, could be employed to provide even more definitive assignments by correlating carbon signals with their attached and neighboring protons.

References

- ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Coletta, F., Gambaro, A., & Rigatti, G. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.

- Unknown. (n.d.). 13C NMR spectroscopy • Chemical shift.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.

- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- BenchChem. (2025). Unlocking Molecular Insights: A Technical Guide to 13C NMR Spectra of Amino Acids.

- Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Unknown. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. testbook.com [testbook.com]

- 9. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

Mass spectrometry of 3-Bromo-5-methylpyridin-4-amine

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-methylpyridin-4-amine

Introduction